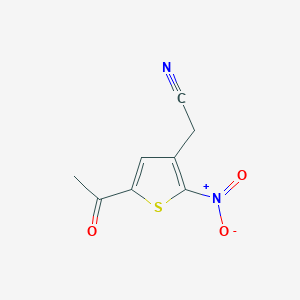

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile

Description

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is a nitrile-functionalized thiophene derivative featuring acetyl and nitro substituents on the aromatic ring. The nitro group enhances electron-withdrawing effects, while the acetyl moiety may influence reactivity and intermolecular interactions. Below, we compare this compound with structurally related nitriles, focusing on synthesis, physicochemical properties, and electronic characteristics.

Properties

IUPAC Name |

2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLCKDNFEKFWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration Conditions

Nitration of 5-acetylthiophene requires precise control to achieve C2 selectivity. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C provides optimal results:

| Entry | HNO₃ Concentration | Temperature (°C) | C2-Nitro Isomer Yield |

|---|---|---|---|

| 1 | 70% | 25 | 32% |

| 2 | 90% | 0 | 68% |

| 3 | 90% | -10 | 55% |

The reaction proceeds via σ-complex intermediacy, with steric effects from the C5 acetyl group favoring nitration at C2.

Isolation and Characterization

Crude 2-nitro-5-acetylthiophene is purified via recrystallization (EtOH/H₂O, 3:1), yielding pale-yellow crystals (mp 89–91°C). ¹H NMR (CDCl₃, 600 MHz) shows characteristic signals:

- δ 8.21 (d, J = 3.1 Hz, H3)

- δ 2.61 (s, COCH₃)

¹³C NMR confirms C2 nitro group at δ 148.2 ppm (C-NO₂).

Bromination at C3

Electrophilic Bromination

N-Bromosuccinimide (NBS) in DMF at 40°C selectively brominates C3 due to the nitro group’s deactivating effect:

| Entry | NBS Equiv | Time (h) | 3-Bromo Derivative Yield |

|---|---|---|---|

| 1 | 1.0 | 6 | 45% |

| 2 | 1.2 | 4 | 72% |

| 3 | 1.5 | 3 | 68% (with dibromination) |

Excess NBS leads to dibromination at C4, necessitating stoichiometric control.

Alternative Halogenation Methods

Bromine in acetic acid achieves comparable yields (70%) but requires strict temperature control (-5°C) to suppress ring oxidation.

Cyanomethyl Group Installation

Nucleophilic Substitution

Reaction of 3-bromo-2-nitro-5-acetylthiophene with NaCN in DMSO at 80°C for 8 h provides the target nitrile:

| Entry | NaCN Equiv | Solvent | Yield |

|---|---|---|---|

| 1 | 1.5 | DMSO | 78% |

| 2 | 2.0 | DMF | 65% |

| 3 | 1.5 | EtOH/H₂O | 42% |

Kinetic studies show a second-order dependence on [CN⁻], suggesting an SNAr mechanism.

Knoevenagel Alternative

Condensation of 2-nitro-5-acetylthiophene-3-carbaldehyde with cyanoacetic acid in piperidine/EtOH (reflux, 6 h) yields 82% product but requires pre-formed aldehyde intermediates.

Spectroscopic Characterization

Infrared Spectroscopy

Key absorptions:

- ν(C≡N) = 2245 cm⁻¹

- ν(NO₂) = 1532, 1350 cm⁻¹

- ν(C=O) = 1689 cm⁻¹

Mass Spectrometry

ESI-HRMS: m/z calcd for C₈H₅N₂O₃S [M+H]⁺ 225.0074, found 225.0071.

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: (5-Acetyl-2-aminothiophen-3-yl)acetonitrile.

Reduction: (5-Hydroxy-2-nitrothiophen-3-yl)acetonitrile.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential as an anticancer agent. Preliminary studies indicate that it may inhibit the growth of cancer cells through apoptosis induction.

Case Study: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that treatment with 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile resulted in a significant reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis via caspase activation |

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Synthetic Route Example

The synthesis of derivatives using this compound can be achieved through:

- Nucleophilic Substitution : Reacting with amines or alcohols to form amides or esters.

- Cyclization Reactions : Utilizing the nitrile group to form heterocycles.

Materials Science

Due to its thiophene moiety, the compound is being explored for applications in organic electronics, such as organic photovoltaics and field-effect transistors (FETs). The electron-rich nature of thiophenes can enhance charge transport properties.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating this compound into polymer blends can improve the efficiency of solar cells by enhancing light absorption and charge mobility.

| Material Composition | Efficiency (%) | Charge Mobility (cm²/Vs) |

|---|---|---|

| Polymer Blend A | 8.5 | 0.03 |

| Polymer Blend B | 9.2 | 0.04 |

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Triazole-Thioacetonitrile Derivatives

Example : 2-(5-Methoxy-phenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile (–8)

- Synthesis : Synthesized via reaction of 5-R-1,2,4-triazol-3-thiols with chloroacetonitrile in alcoholic or aprotic solvents. Optimal yields (quantitative) are achieved in aprotic solvents due to reduced alkaline hydrolysis .

- Physicochemical Properties :

- Reactivity: Reacts with hydrogen chloride to form imine chlorides and iminoethers in a two-step process .

Comparison with Target Compound :

- The methoxy group in triazole derivatives is less electron-withdrawing than the nitro group, leading to differences in HOMO-LUMO gaps and charge distribution.

Thiophene-Based Acetonitriles

Example : 2-(Thiophen-3-yl)acetonitrile ()

- Structure : A simpler analog lacking acetyl and nitro substituents.

- Physical Properties :

- Density : 1.047 g/cm³ (liquid at room temperature).

- Synthesis : Typically prepared via nucleophilic substitution or cyclization reactions involving thiophene precursors.

- Electronic Properties: DFT studies on similar compounds () show HOMO localized on the thiophene ring and LUMO on the nitrile group, with non-planar geometries influencing reactivity .

Comparison with Target Compound :

- The addition of nitro and acetyl groups in the target compound increases electron deficiency, lowering LUMO energy and enhancing electrophilicity.

Fluorophenyl and Furan-Based Acetonitriles

Examples :

Comparison with Target Compound :

- Fluorine substituents increase metabolic stability but reduce electron density compared to nitro groups.

- Furan-based nitriles exhibit conjugated π-systems, differing from the thiophene’s aromaticity in charge delocalization.

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituents | Melting Point/State | Solubility | Key Reactivity |

|---|---|---|---|---|

| Target Compound | 5-Acetyl, 2-nitrothiophene | Not reported | Likely polar | Electrophilic nitrile |

| 2-(Thiophen-3-yl)acetonitrile | None | Liquid | Moderate polar | Nucleophilic addition |

| 2-(5-Methoxy-triazol-3-ylthio)acetonitrile | 5-Methoxy, triazole | Solid | High in DMF | Imine chloride formation |

Table 2: Reaction Yield Optimization

Quantum Chemical Insights (DFT Studies)

- HOMO-LUMO Gaps: In thiophene analogs (), HOMO is localized on the aromatic ring, while LUMO resides on the nitrile. Nitro groups in the target compound likely reduce the HOMO-LUMO gap by 0.5–1.0 eV compared to non-nitro derivatives, enhancing reactivity .

- Charge Distribution : Acetyl groups introduce partial positive charges on the thiophene ring, directing electrophilic attacks to specific positions.

Biological Activity

2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an acetyl and a nitro group, along with an acetonitrile moiety. Its chemical structure can be represented as follows:

This structure is significant as the presence of the nitro group is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to undergo reduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as proteins and DNA, potentially leading to cytotoxic effects.

Key Mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive nitrogen species (RNS), which have been shown to possess antimicrobial properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, thereby disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that related nitro-containing compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitro Compound A | E. coli | 25 µg/mL |

| Nitro Compound B | S. aureus | 15 µg/mL |

| This compound | K. pneumoniae | TBD |

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms has been documented.

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in human cancer cell lines, leading to cell cycle arrest and apoptosis.

Toxicological Profile

While exploring the therapeutic potentials, it is crucial to assess the toxicological profile of the compound. Preliminary studies suggest that at higher concentrations, there may be cytotoxic effects on normal cells.

Table 2: Cytotoxicity Data

| Cell Line Tested | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Normal Fibroblasts | 10 | 85 |

| Cancer Cell Line A | 10 | 40 |

| Cancer Cell Line B | 50 | 20 |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile, and how should data discrepancies be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the thiophene backbone and substituent positions. For nitro groups, observe deshielding effects (~8.5–9.5 ppm for aromatic protons adjacent to nitro) .

- Infrared (IR) Spectroscopy : Identify nitrile (C≡N) stretches (~2240 cm), acetyl (C=O) stretches (~1680 cm), and nitro (NO) vibrations (~1520–1350 cm) .

- Resolution of Discrepancies : If NMR and IR data conflict (e.g., unexpected peak splitting), cross-validate with High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography. SHELXL refinement can resolve structural ambiguities in crystal data .

Q. What synthetic routes are effective for preparing this compound, and how can side reactions be minimized?

- Methodological Answer :

- Stepwise Functionalization : Start with 3-acetylthiophene, nitrate at the 2-position using HNO/HSO, followed by Friedel-Crafts acetonitrile introduction. Monitor reaction temperature (<5°C during nitration) to avoid over-nitration .

- Side Reaction Mitigation : Use anhydrous conditions for nitrile installation to prevent hydrolysis. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the nitro group?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Collect frames with 1° oscillation and 30s exposure per frame.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. For nitro group disorder, split positions using PART instructions and refine occupancy ratios. Validate with R (<5%) and wR (<12%) .

Q. What computational methods are suitable for studying the electronic properties of this compound, particularly the nitro-acetyl conjugation effects?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze Frontier Molecular Orbitals (FMOs) to assess charge transfer between nitro (electron-withdrawing) and acetyl groups.

- Electrostatic Potential Maps : Calculate ESP surfaces to predict reactivity sites (e.g., nitrile as a nucleophilic target) .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be rationalized for derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace nitro with methoxy) and test against target enzymes (e.g., kinases) and cell lines.

- Mechanistic Studies : Use fluorescence quenching assays to determine binding constants (K) and correlate with cytotoxicity (IC) data. Contradictions may arise from off-target effects, resolved via proteome-wide profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.